Cas no 2171839-58-8 (1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile)
![1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2171839-58-8x500.png)
1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-1591502
- 2171839-58-8
- 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile
-
- インチ: 1S/C15H16F3N3O/c1-9(2)20-8-10-12(7-19)21(3)11-5-4-6-13(14(10)11)22-15(16,17)18/h4-6,9,20H,8H2,1-3H3
- InChIKey: TUTLGJFLQKQUEP-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC2=C1C(=C(C#N)N2C)CNC(C)C)(F)F
計算された属性
- 精确分子量: 311.12454663g/mol
- 同位素质量: 311.12454663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 432
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 50Ų
1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591502-10.0g |
2171839-58-8 | 10g |
$10018.0 | 2023-06-04 | |||
Enamine | EN300-1591502-50mg |
2171839-58-8 | 50mg |
$1957.0 | 2023-09-23 | |||
Enamine | EN300-1591502-0.25g |
2171839-58-8 | 0.25g |
$2143.0 | 2023-06-04 | |||
Enamine | EN300-1591502-500mg |
2171839-58-8 | 500mg |
$2236.0 | 2023-09-23 | |||
Enamine | EN300-1591502-0.5g |
2171839-58-8 | 0.5g |
$2236.0 | 2023-06-04 | |||
Enamine | EN300-1591502-1.0g |
2171839-58-8 | 1g |
$2330.0 | 2023-06-04 | |||
Enamine | EN300-1591502-2500mg |
2171839-58-8 | 2500mg |
$4566.0 | 2023-09-23 | |||
Enamine | EN300-1591502-1000mg |
2171839-58-8 | 1000mg |
$2330.0 | 2023-09-23 | |||
Enamine | EN300-1591502-0.05g |
2171839-58-8 | 0.05g |
$1957.0 | 2023-06-04 | |||
Enamine | EN300-1591502-10000mg |
2171839-58-8 | 10000mg |
$10018.0 | 2023-09-23 |
1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrileに関する追加情報
Research Brief on 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile (CAS: 2171839-58-8)
In recent years, the compound 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile (CAS: 2171839-58-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This indole derivative, characterized by its trifluoromethoxy and carbonitrile functional groups, has shown promising potential in various therapeutic applications. The unique structural features of this molecule contribute to its bioactivity, making it a subject of extensive investigation in drug discovery and development.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Preliminary findings suggest that it exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its role as a selective modulator of kinase activity, with implications for the treatment of certain cancers and autoimmune disorders. The compound's ability to penetrate cell membranes and interact with intracellular targets further underscores its therapeutic potential.
The synthesis and optimization of 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile have also been a focal point of recent investigations. Advanced synthetic methodologies, including microwave-assisted reactions and catalytic asymmetric synthesis, have been employed to improve yield and enantiomeric purity. These advancements are critical for scaling up production and ensuring the compound's suitability for preclinical and clinical studies. Additionally, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of its bioactivity.
In vivo and in vitro studies have further demonstrated the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. Toxicology assessments indicate a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These findings position the compound as a viable candidate for further development, with ongoing research exploring its efficacy in animal models of disease. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.
In conclusion, 1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile represents a promising lead compound in the quest for novel therapeutics. Its multifaceted pharmacological properties, coupled with advances in synthetic chemistry and drug delivery, highlight its potential to address unmet medical needs. Future research will likely focus on optimizing its therapeutic index and exploring combination therapies to enhance its clinical utility. As the scientific community continues to unravel its full potential, this compound may soon emerge as a cornerstone in the treatment of complex diseases.
2171839-58-8 (1-methyl-3-{[(propan-2-yl)amino]methyl}-4-(trifluoromethoxy)-1H-indole-2-carbonitrile) Related Products
- 886924-64-7(N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)
- 1803750-67-5(1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one)
- 1805014-52-1(Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate)
- 1158411-75-6(N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 2172075-85-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)
- 1009410-64-3(N-(2,5-dichlorophenyl)-2-acetamido-4-methanesulfonylbutanamide)
- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)
- 50778-57-9(2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)




